molecular formula C20H19NO2S3 B2537643 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797078-41-1

1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2537643
CAS No.: 1797078-41-1
M. Wt: 401.56
InChI Key: KIXYUXPLUCZLDC-UHFFFAOYSA-N
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Description

This compound is a structurally complex carboxamide featuring a cyclopentane core substituted with two thiophene moieties. The first thiophene group (at position 2) is directly attached to the cyclopentane ring, while the second thiophene unit is linked via a methylene bridge and a carbonyl group at position 3.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S3/c22-18(14-7-11-24-13-14)16-6-5-15(26-16)12-21-19(23)20(8-1-2-9-20)17-4-3-10-25-17/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXYUXPLUCZLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a novel compound featuring a complex thiophene structure that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure

The compound's structure is characterized by a cyclopentanecarboxamide backbone substituted with thiophene moieties. The presence of multiple thiophene rings is believed to enhance its biological activity through various mechanisms.

Anti-inflammatory Properties

Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit key inflammatory mediators. For instance, a related thiophene derivative showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)
Thiophene Derivative A106357
Thiophene Derivative B1005045

Anticancer Activity

The anticancer potential of thiophene derivatives has been documented in various studies. For example, compounds similar to our target structure demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 50 µM to over 100 µM depending on the specific derivative and cell line tested .

Table 2: Cytotoxic Activity of Thiophene Compounds

CompoundCell LineIC50 (µM)
Compound AHepG266 ± 1.20
Compound BMCF-750 ± 0.47
Compound CHepG254 ± 0.25

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of thiophene derivatives. These compounds have shown effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The synthesis of new thiophene-based compounds has led to promising results in combating bacterial infections .

Table 3: Antimicrobial Efficacy of Thiophene Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DS. pneumoniae32 µg/mL
Compound EP. aeruginosa16 µg/mL

The biological activities of thiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been identified as a mechanism through which these compounds exert their anti-inflammatory effects . Additionally, the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways has been noted in several studies.

Case Studies

  • Case Study on Anti-inflammatory Action : A study involving a thiophene derivative demonstrated significant reduction in inflammation markers in an animal model when administered at a dosage of 20 mg/kg. The compound effectively inhibited mast cell degranulation, showcasing its potential as an anti-inflammatory agent .
  • Case Study on Anticancer Activity : In vitro testing revealed that certain thiophene derivatives exhibited potent cytotoxicity against HepG2 cells, with IC50 values comparable to established chemotherapeutic agents like Sorafenib. This suggests that these compounds could serve as lead candidates for further development in cancer therapy .

Scientific Research Applications

The compound 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide represents a novel structure in the field of medicinal chemistry, with potential applications in various biological systems. This article explores its applications, focusing on medicinal uses, biological activity, and relevant case studies.

Anticancer Potential

Research has indicated that compounds containing thiophene derivatives exhibit significant anticancer activity. The mechanisms of action include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can inhibit proteins involved in cell cycle regulation, leading to tumor growth inhibition.

Case Study: Anticancer Activity

A study on related thiophene compounds showed that they effectively induced apoptosis in human breast cancer cells through mitochondrial pathways. The compound under consideration is hypothesized to exhibit similar effects based on its structural analogies.

Cell Line Tested IC50 (µM) Mechanism of Action
A549 (Lung)12Inhibition of proliferation
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest

Antimicrobial Activity

Thiophene-containing compounds have shown promising antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of essential metabolic processes.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential as an anti-inflammatory or analgesic agent. Its interaction with G Protein-Coupled Receptors (GPCRs) could influence pathways related to inflammation and pain management.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Thiophene Intermediate : Formation of the thiophene-3-carbonyl intermediate.
  • Coupling Reaction : Coupling with thiophen-2-ylmethylamine under controlled conditions.
  • Optimization : Reaction parameters such as temperature and solvents are optimized for yield and purity.

Proposed Mechanisms of Action

The biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : Inhibition of enzymes related to inflammatory responses.
  • Receptor Interaction : Modulation of GPCRs affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest structural analogs include N-(2-nitrophenyl)thiophene-2-carboxamide () and MMV1 (). Key comparisons are summarized below:

Parameter Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide MMV1 (Thiophene-imidazothiadiazole)
Core Structure Cyclopentane-carboxamide with two thiophenes Benzene-thiophene carboxamide Imidazo[2,1-b][1,3,4]thiadiazole core
Substituents Thiophene-3-carbonyl, methylene bridge Nitrophenyl group Oxan-4-ylmethyl, thiophen-2-yl
Planarity Likely reduced due to cyclopentane and carbonyl steric effects Dihedral angle: 9–16° (thiophene vs. benzene) Planar heterocyclic system
Key Interactions Potential C–H⋯O/S interactions (inferred from packing behavior of analogs) C–H⋯O/S weak interactions Not reported

Key Observations :

  • The target compound’s cyclopentane core distinguishes it from planar aromatic systems like MMV1 or nitro-substituted analogs. This likely reduces conjugation but enhances three-dimensionality, which may influence solubility or binding interactions .
  • Compared to N-(2-nitrophenyl)thiophene-2-carboxamide, the absence of a nitro group in the target compound could mitigate genotoxicity risks associated with nitroaromatics .
Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, analogous thiophene carboxamides exhibit weak non-classical interactions (e.g., C–H⋯O/S) that govern packing. For instance, N-(2-nitrophenyl)thiophene-2-carboxamide forms layered structures via these interactions, whereas the target compound’s bulkier substituents may favor less dense packing or solvent-accessible voids .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Activation of carboxylic acid derivatives (e.g., conversion to acyl chlorides) for coupling, as seen in analogous thiophene-carboxamide syntheses .
  • Step 2 : Amide bond formation between the cyclopentanecarboxylic acid derivative and the thiophene-containing amine. Solvent selection (e.g., acetonitrile) and reflux conditions (1–24 hours) are critical for yield optimization .
  • Step 3 : Functionalization of thiophene rings via electrophilic substitution or carbonyl coupling. Microwave-assisted synthesis may reduce reaction times compared to traditional methods .
    Optimization Tips :
  • Use triethylamine or other bases to neutralize HCl byproducts during acyl chloride reactions .
  • Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized thiophenes .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of thiophene substituents and amide bond formation. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while cyclopentane carbons appear at ~25–35 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}, thiophene C-S at ~600–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric byproducts .
  • X-ray Crystallography : Resolves dihedral angles between thiophene and cyclopentane rings (e.g., 8.5–13.5° deviations in similar structures), critical for conformational analysis .

Advanced: How do steric and electronic factors influence the reactivity of the thiophene rings in this compound?

Answer:

  • Steric Effects : The 3-carbonyl group on the thiophene ring creates steric hindrance, limiting nucleophilic attack at the adjacent position. This necessitates careful selection of coupling agents (e.g., DCC/DMAP) for amidation .
  • Electronic Effects : Electron-withdrawing carbonyl groups deactivate thiophene rings toward electrophilic substitution, directing reactions to less hindered positions. For example, bromination occurs preferentially at the 4-position of the thiophene ring rather than the 5-position .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict charge distribution and reactive sites, guiding functionalization strategies .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Control for Supramolecular Interactions : Crystal packing studies reveal weak C–H···O/S interactions (e.g., 2.5–3.2 Å distances) that may alter solubility and bioactivity. Use polymorph screening (via XRD or DSC) to standardize test compounds .
  • Assay Optimization : Inconsistent IC50_{50} values in antimicrobial studies may arise from solvent polarity effects. Use DMSO-free buffers (e.g., PBS with <1% Tween-80) to minimize artifacts .
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data with substituent variations (e.g., replacing thiophene-3-carbonyl with furan derivatives) to isolate pharmacophoric groups .

Advanced: How can computational methods predict the compound’s supramolecular behavior in crystal lattices?

Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O vs. π-π stacking) using software like CrystalExplorer. For example, >10% contribution from S···H contacts indicates thiophene-driven packing .
  • Molecular Dynamics (MD) Simulations : Predict solubility by simulating aggregation in solvents (e.g., water vs. DMF). Force fields like OPLS-AA model thiophene ring flexibility accurately .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., DMSO/H2_2O) or fractional distillation for intermediates .
  • Exothermic Reactions : Monitor temperature during acyl chloride formation (using SOCl2_2) to avoid runaway reactions. Use jacketed reactors with chilled brine circulation .

Advanced: How does the compound’s electronic structure influence its potential as a semiconductor material?

Answer:

  • Band Gap Analysis : UV-Vis spectroscopy and cyclic voltammetry measure HOMO-LUMO gaps (~3.1 eV for similar thiophene derivatives). Lower gaps (<2.5 eV) enhance charge transport in organic transistors .
  • Doping Studies : Introduce electron-deficient groups (e.g., nitro substituents) to improve conductivity. XPS confirms doping efficiency via sulfur oxidation state changes .

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